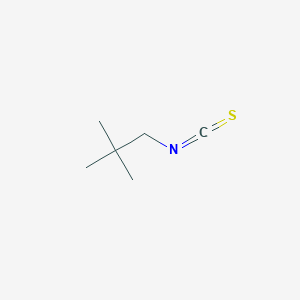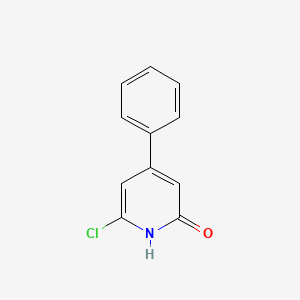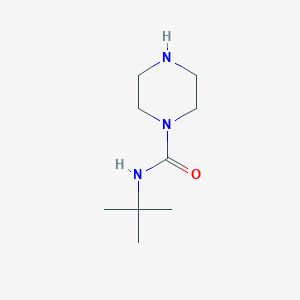
1-Isothiocyanato-2,2-dimethylpropane
Descripción general
Descripción
1-Isothiocyanato-2,2-dimethylpropane is an organic compound with the molecular formula C6H11NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 2,2-dimethylpropane backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mecanismo De Acción
- Its reactivity with sulfur-centered nucleophiles, such as cysteine, plays a crucial role in its biological effects .
- DMITC’s high chemical reactivity allows it to modify proteins involved in various cellular processes .
- Additionally, DMITC affects cell cycle regulation, apoptosis, heat shock proteins, and angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
They exert their effects through several mechanisms, including the induction of stress response pathways that restore cellular redox and protein homeostasis .
Cellular Effects
Isothiocyanates are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-2,2-dimethylpropane can be synthesized through the reaction of amines with phenyl isothiocyanate. This reaction typically involves the replacement of the phenyl group with the desired alkyl group under nitrogen protection and in the presence of dimethylbenzene as a solvent . Another method involves the use of thiophosgene and amines, although this method is less preferred due to the toxicity of thiophosgene .
Industrial Production Methods: Industrial production of this compound often employs the reaction of primary amines with carbon disulfide in the presence of catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO . This method is favored for its efficiency and lower toxicity compared to other methods.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isothiocyanato-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas and other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dimethylbenzene and other non-polar solvents are typically used in these reactions.
Major Products Formed:
Thioureas: Formed through the reaction with amines.
Isothiocyanate Derivatives: Formed through substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-2,2-dimethylpropane has several applications in scientific research:
Comparación Con Compuestos Similares
1-Isothiocyanato-2,2-dimethylpropane can be compared with other isothiocyanates such as:
Phenethyl Isothiocyanate (2-isothiocyanato ethylbenzene): Known for its anticancer properties.
Sulforaphane (1-isothiocyanato-4-methylsulfinylbutane): Studied for its antioxidative and anti-inflammatory effects.
4-[(α-L-rhamnosyloxy)benzyl] Isothiocyanate: Investigated for its health benefits, including chemoprevention.
This compound is unique due to its specific structure and reactivity, making it a valuable compound in various chemical and biological applications .
Propiedades
IUPAC Name |
1-isothiocyanato-2,2-dimethylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOLQDSODXHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25343-65-1 | |
| Record name | 1-isothiocyanato-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















